molecular formula C13H12IN B15224643 (4-Iodophenyl)(phenyl)methanamine

(4-Iodophenyl)(phenyl)methanamine

Cat. No.: B15224643
M. Wt: 309.14 g/mol
InChI Key: SUQHPBBBXCRUCR-UHFFFAOYSA-N
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Description

(4-Iodophenyl)(phenyl)methanamine is a halogen-substituted benzenemethanamine derivative with the molecular formula C₁₃H₁₂IN and a molecular weight of 333.15 g/mol. Structurally, it consists of a methanamine group (-CH₂NH₂) attached to a biphenyl scaffold substituted with an iodine atom at the para position of one phenyl ring. This compound is commonly utilized in synthetic organic chemistry, particularly in the preparation of carbamates, ureas, and coordination complexes due to the electron-withdrawing and steric effects of the iodine substituent .

Key physicochemical properties include:

Property Value Source
CAS Number 55095-17-5
IUPAC Name This compound
Molecular Weight 333.15 g/mol
SMILES C1=CC=C(C=C1)C(C2=CC=C(I)C=C2)N

Properties

Molecular Formula

C13H12IN

Molecular Weight

309.14 g/mol

IUPAC Name

(4-iodophenyl)-phenylmethanamine

InChI

InChI=1S/C13H12IN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2

InChI Key

SUQHPBBBXCRUCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodophenyl)(phenyl)methanamine typically involves the reaction of 4-iodobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Iodophenyl)(phenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Iodophenyl)(phenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for radiolabeled compounds.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Iodophenyl)(phenyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The iodine atom in the para position may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Bromo and Chloro Analogs

  • (4-Bromophenyl)(phenyl)methanamine (CAS: 220441-81-6):

    • Molecular Formula : C₁₃H₁₂BrN
    • Molecular Weight : 286.15 g/mol
    • Key Differences : The bromine atom has lower electronegativity and a smaller atomic radius compared to iodine, leading to reduced steric hindrance and weaker electron-withdrawing effects. This compound is often used in Suzuki coupling reactions .
    • Applications : Intermediate in medicinal chemistry for brominated aryl scaffolds .
  • (4-Chlorophenyl)(phenyl)methanamine (CAS: 28022-43-7):

    • Molecular Formula : C₁₃H₁₂ClN
    • Molecular Weight : 241.70 g/mol
    • Key Differences : Chlorine’s higher electronegativity enhances polar interactions in binding assays. It is frequently employed in antimicrobial agent synthesis .
Compound Molecular Weight (g/mol) Halogen Key Applications Reference
(4-Iodophenyl)(phenyl)methanamine 333.15 I Carbamate/urea synthesis
(4-Bromophenyl)(phenyl)methanamine 286.15 Br Suzuki coupling
(4-Chlorophenyl)(phenyl)methanamine 241.70 Cl Antimicrobial agents

Fluoro-Substituted Analogs

  • (4-Fluorophenyl)(phenyl)methanamine :

    • Molecular Formula : C₁₃H₁₂FN
    • Molecular Weight : 201.24 g/mol
    • Key Differences : Fluorine’s small size and strong electronegativity improve metabolic stability in drug candidates. Used in opioid receptor-binding studies .
  • (4-Fluorophenyl)(oxan-4-yl)methanamine (CAS: 1339684-69-3): Molecular Formula: C₁₂H₁₆FNO Molecular Weight: 209.26 g/mol Key Differences: The oxane ring introduces conformational rigidity, enhancing selectivity in enzyme inhibition .

Heteroaryl-Substituted Methanamines

  • (4-(Thiophen-2-yl)phenyl)methanamine (CAS: N/A):

    • Molecular Formula : C₁₁H₁₁NS
    • Molecular Weight : 189.28 g/mol
    • Key Differences : The thiophene group enhances π-conjugation, making this compound suitable for optoelectronic materials .
  • (4-(Pyridin-4-yl)phenyl)methanamine (CAS: N/A):

    • Molecular Formula : C₁₂H₁₂N₂
    • Molecular Weight : 184.24 g/mol
    • Key Differences : Pyridine’s basic nitrogen facilitates coordination with metal catalysts in cross-coupling reactions .
Compound Molecular Weight (g/mol) Substituent Key Applications Reference
(4-(Thiophen-2-yl)phenyl)methanamine 189.28 Thiophene Optoelectronics
(4-(Pyridin-4-yl)phenyl)methanamine 184.24 Pyridine Catalytic synthesis

Steric and Electronic Effects

The iodine atom in this compound provides distinct advantages:

  • Steric Effects : Larger atomic radius increases steric hindrance, slowing unwanted side reactions in multi-step syntheses .
  • Electronic Effects : Weak electron-withdrawing nature (compared to Cl/Br) stabilizes radical intermediates in photoredox catalysis .

Q & A

Q. Biological screening :

  • Enzyme inhibition assays : Use fluorescence-based or radiometric assays (e.g., kinase or protease targets). The iodine atom’s hydrophobicity may enhance binding to hydrophobic enzyme pockets .
  • Receptor binding studies : Radiolabeled analogs (e.g., ¹²⁵I) enable competitive binding assays; compare IC50 values with fluorinated or chlorinated analogs to assess substituent effects .
    Addressing contradictions :
  • Assay validation : Ensure consistent buffer pH, ionic strength, and temperature across experiments.
  • Metabolic stability tests : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
  • Computational docking : Cross-validate experimental IC50 with predicted binding affinities (e.g., AutoDock Vina) to identify outliers .

Advanced: How does the iodine substituent in this compound influence its electronic and steric properties compared to halogenated analogs?

Q. Electronic effects :

  • Electron-withdrawing nature : The iodine atom reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions (e.g., slower nitration compared to non-halogenated analogs) .
  • Steric bulk : Iodine’s larger van der Waals radius (1.98 Å vs. 1.47 Å for chlorine) increases steric hindrance, potentially reducing binding affinity to compact active sites .
    Comparative studies :
  • Fluorine analogs : Higher electronegativity but smaller size may improve metabolic stability but reduce hydrophobic interactions .
  • Chlorine analogs : Intermediate steric and electronic profiles; iodine’s polarizability may enhance π-π stacking in receptor binding .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Liquid-liquid extraction : Separate the amine product from acidic/by-product layers using dichloromethane/water .
  • Column chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent; monitor fractions via UV-Vis at 254 nm .
  • Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals (melting point ~120–125°C) .

Advanced: What strategies can mitigate decomposition of this compound under storage or reaction conditions?

  • Light sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photolytic C-I bond cleavage .
  • Thermal stability : Avoid temperatures >80°C; DSC analysis can identify decomposition onset .
  • Acidic conditions : Use buffered solutions (pH 7–8) during biological assays to prevent protonation-induced degradation .

Basic: How is the solubility profile of this compound characterized, and what solvents are optimal for experimental use?

Q. Solubility :

  • Polar aprotic solvents : DMSO (≥50 mg/mL), DMF (moderate).
  • Non-polar solvents : Ethyl acetate (5–10 mg/mL), chloroform (limited).
    Optimization : Pre-saturate solvents with nitrogen to prevent oxidation. For in vitro assays, prepare stock solutions in DMSO and dilute with PBS (final DMSO <1%) .

Advanced: How can computational chemistry aid in predicting the reactivity and bioactivity of this compound?

Q. Methods :

  • DFT calculations : Analyze HOMO/LUMO energies to predict sites for electrophilic attack or redox activity .
  • Molecular dynamics (MD) : Simulate binding modes to protein targets (e.g., 100 ns trajectories in GROMACS) to assess stability of ligand-receptor complexes .
  • QSAR models : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data from halogenated analogs .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of iodine vapors .
  • Waste disposal : Collect halogenated waste separately for incineration or specialized treatment .

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